Methyl (2,4-dichlorophenoxy)acetate
Overview
Description
“Methyl (2,4-dichlorophenoxy)acetate” is also known as “2,4-D methyl ester”. It has an empirical formula of C9H8Cl2O3 and a molecular weight of 235.06 . It’s a product used in the category of pesticides .
Molecular Structure Analysis
The molecular structure of “Methyl (2,4-dichlorophenoxy)acetate” is represented by the empirical formula C9H8Cl2O3 . The molecular weight of the compound is 235.06 .Physical And Chemical Properties Analysis
“Methyl (2,4-dichlorophenoxy)acetate” appears as a white to light yellow powder or crystal . The melting point ranges from 40.0 to 44.0 °C .Scientific Research Applications
Herbicidal and Plant Growth Regulatory Applications
Methyl (2,4-dichlorophenoxy)acetate has been studied for its applications as a herbicide and plant growth regulator. Innovative ionic liquids containing the (2,4-dichlorophenoxy)acetate anion show higher biological activity compared to current herbicides and growth regulators, offering potential advancements in agricultural practices (Pernak et al., 2013).
Soil Microbial Populations and Biochemical Processes
Long-term application of 2,4-dichlorophenoxy acetate in agriculture can significantly impact soil microbial populations and biochemical processes. Its use in fields cropped with maize and potatoes led to reduced microbial biomass and altered nutrient cycling (Rai, 1992).
Chemical Properties and Stability
The standard sublimation enthalpies of various dichlorophenoxy acids and their methyl esters, including 2,4-dichlorophenoxy acetic methyl ester, have been determined. This research provides crucial data on the thermal and chemical stability of these compounds, relevant for their safe handling and storage (Vecchio & Brunetti, 2005).
Toxic Effects on Biogas-Producing Microbial Community
The toxic effect of herbicidal ionic liquids, including those based on (2,4-dichlorophenoxy)acetate, on biogas-producing microbial communities has been studied. These substances can significantly affect bacterial and archaeal populations involved in methane fermentation, impacting biogas production efficiency (Czarny et al., 2019).
Interactions with Other Herbicides
Studies on the interaction of (2,4-dichlorophenoxy)acetate with other herbicides reveal complex effects on plant physiology and biochemistry. Understanding these interactions is crucial for optimizing herbicide formulations and their use in crop management (Hill, Todd, & Stobbe, 1980).
Safety And Hazards
“Methyl (2,4-dichlorophenoxy)acetate” is harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves .
properties
IUPAC Name |
methyl 2-(2,4-dichlorophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIGZMADSFQMOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041349 | |
Record name | 2,4-D-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041349 | |
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Molecular Weight |
235.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | 2,4-D-methyl ester | |
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Vapor Pressure |
0.0023 [mmHg] | |
Record name | 2,4-D-methyl ester | |
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Product Name |
Methyl (2,4-dichlorophenoxy)acetate | |
CAS RN |
1928-38-7, 2176-70-7 | |
Record name | 2,4-D methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1928-38-7 | |
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Record name | 2,4-D-methyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001928387 | |
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Record name | 2,4-D methyl ester | |
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Record name | 2,4-D-methyl | |
Source | EPA DSSTox | |
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Record name | Methyl 2,4-dichlorophenoxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.065 | |
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Record name | Methyl 2,4-dichlorophenoxyacetate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2,4-D-METHYL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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